molecular formula C18H31N3O6 B8063496 DI-Tert-butyl 4-(tert-butoxycarbonylamino)-1H-imidazole-1,3(2H)-dicarboxylate

DI-Tert-butyl 4-(tert-butoxycarbonylamino)-1H-imidazole-1,3(2H)-dicarboxylate

Cat. No.: B8063496
M. Wt: 385.5 g/mol
InChI Key: RUMIDROKYJXEMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DI-Tert-butyl 4-(tert-butoxycarbonylamino)-1H-imidazole-1,3(2H)-dicarboxylate is a compound commonly used in organic synthesis. It is known for its role as a protecting group for amines, which helps to prevent unwanted reactions during chemical synthesis. The compound is characterized by its tert-butyl and tert-butoxycarbonyl groups, which provide steric hindrance and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DI-Tert-butyl 4-(tert-butoxycarbonylamino)-1H-imidazole-1,3(2H)-dicarboxylate typically involves the reaction of di-tert-butyl dicarbonate with an appropriate amine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in solvents like acetonitrile or tetrahydrofuran (THF) at ambient temperature .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using di-tert-butyl dicarbonate and amines under controlled conditions. The process may include steps such as distillation and purification to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

DI-Tert-butyl 4-(tert-butoxycarbonylamino)-1H-imidazole-1,3(2H)-dicarboxylate undergoes several types of reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include the free amine after deprotection and various substituted derivatives depending on the specific reagents and conditions used .

Scientific Research Applications

DI-Tert-butyl 4-(tert-butoxycarbonylamino)-1H-imidazole-1,3(2H)-dicarboxylate is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism by which DI-Tert-butyl 4-(tert-butoxycarbonylamino)-1H-imidazole-1,3(2H)-dicarboxylate exerts its effects involves the formation of a stable carbamate linkage with amines. This linkage prevents the amine from participating in unwanted side reactions. The tert-butoxycarbonyl group can be selectively removed under acidic conditions, allowing the amine to be released and participate in subsequent reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DI-Tert-butyl 4-(tert-butoxycarbonylamino)-1H-imidazole-1,3(2H)-dicarboxylate is unique due to its dual tert-butyl and tert-butoxycarbonyl groups, which provide enhanced stability and steric hindrance compared to other protecting groups. This makes it particularly useful in complex organic synthesis and pharmaceutical applications .

Properties

IUPAC Name

ditert-butyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]-2H-imidazole-1,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31N3O6/c1-16(2,3)25-13(22)19-12-10-20(14(23)26-17(4,5)6)11-21(12)15(24)27-18(7,8)9/h10H,11H2,1-9H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUMIDROKYJXEMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN(CN1C(=O)OC(C)(C)C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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